molecular formula C16H12BrClN4O B12932086 N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide CAS No. 733009-38-6

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide

Cat. No.: B12932086
CAS No.: 733009-38-6
M. Wt: 391.6 g/mol
InChI Key: PCOWWMQRUYKPLC-UHFFFAOYSA-N
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Description

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide is a synthetic organic compound belonging to the class of quinazolinamines These compounds are characterized by a quinazoline moiety substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a brominated aniline derivative reacts with the quinazoline core.

    Chloroacetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
  • N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

Uniqueness

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

733009-38-6

Molecular Formula

C16H12BrClN4O

Molecular Weight

391.6 g/mol

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]-2-chloroacetamide

InChI

InChI=1S/C16H12BrClN4O/c17-10-2-1-3-11(6-10)22-16-13-7-12(21-15(23)8-18)4-5-14(13)19-9-20-16/h1-7,9H,8H2,(H,21,23)(H,19,20,22)

InChI Key

PCOWWMQRUYKPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)NC(=O)CCl

Origin of Product

United States

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